Elvitegravir acyl glucuronide

Description

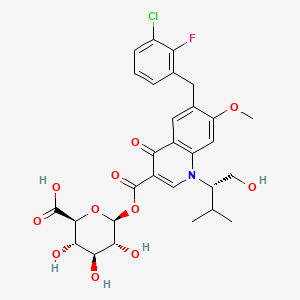

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2S,3S,4S,5R,6S)-6-[6-[(3-chloro-2-fluorophenyl)methyl]-1-[(2S)-1-hydroxy-3-methylbutan-2-yl]-7-methoxy-4-oxoquinoline-3-carbonyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H31ClFNO11/c1-12(2)19(11-33)32-10-16(28(40)43-29-25(37)23(35)24(36)26(42-29)27(38)39)22(34)15-8-14(20(41-3)9-18(15)32)7-13-5-4-6-17(30)21(13)31/h4-6,8-10,12,19,23-26,29,33,35-37H,7,11H2,1-3H3,(H,38,39)/t19-,23+,24+,25-,26+,29+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPHAZPCTEVBKES-JEPPDLIRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(CO)N1C=C(C(=O)C2=C1C=C(C(=C2)CC3=C(C(=CC=C3)Cl)F)OC)C(=O)OC4C(C(C(C(O4)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](CO)N1C=C(C(=O)C2=C1C=C(C(=C2)CC3=C(C(=CC=C3)Cl)F)OC)C(=O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H31ClFNO11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

624.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

870649-25-5 | |

| Record name | Elvitegravir acyl glucuronide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0870649255 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ELVITEGRAVIR ACYL GLUCURONIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F7LG22FZCH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Formation and Biotransformation Pathways of Elvitegravir Acyl Glucuronide

Enzymatic Elucidation of Glucuronidation Pathways

The formation of Elvitegravir (B1684570) acyl glucuronide is a phase II metabolic reaction involving the transfer of glucuronic acid from the cofactor uridine (B1682114) diphosphate glucuronic acid (UDPGA) to the carboxylic acid moiety of Elvitegravir. This enzymatic process is primarily carried out in the liver by specific isoforms of the UGT superfamily of enzymes.

Identification of UDP-Glucuronosyltransferase (UGT) Isoforms Involved in Elvitegravir Glucuronidation in Hepatic Microsomes

In vitro studies utilizing human liver microsomes (HLMs) and recombinant human UGT enzymes are instrumental in identifying the specific isoforms responsible for a drug's glucuronidation. For Elvitegravir, while glucuronidation represents a minor metabolic pathway, specific UGT isoforms have been identified as key catalysts. researchgate.net

Research indicates that UGT1A1 plays a primary role in the glucuronidation of Elvitegravir. researchgate.net UGT1A1 is a critical enzyme in the metabolism of numerous drugs and endogenous compounds, such as bilirubin (B190676). Its involvement in the formation of Elvitegravir acyl glucuronide underscores its broad substrate specificity. The contribution of UGT1A1 to the metabolism of other HIV integrase inhibitors, such as Raltegravir (B610414) and Dolutegravir (B560016), is well-documented, highlighting a common metabolic pathway for this class of drugs. nih.govnih.gov

Alongside UGT1A1, UGT1A3 has also been identified as a contributor to the glucuronidation of Elvitegravir. researchgate.net UGT1A3 is known to catalyze the glucuronidation of a variety of substrates containing carboxyl, hydroxyl, and amine functional groups. While its role in Elvitegravir metabolism is considered part of a minor pathway, its contribution is noteworthy for a comprehensive understanding of the drug's biotransformation. Studies on other HIV integrase inhibitors have also shown the involvement of UGT1A3, suggesting a degree of overlapping substrate acceptance among the UGT1A subfamily for this class of compounds. nih.gov

Table 1: UGT Isoforms Involved in Elvitegravir Glucuronidation

| UGT Isoform | Role in Elvitegravir Glucuronidation |

| UGT1A1 | Primary role in the formation of this compound. researchgate.net |

| UGT1A3 | Contributes to the formation of this compound. researchgate.net |

Cofactor Requirements for In Vitro this compound Synthesis

The in vitro synthesis of this compound in systems such as human liver microsomes is dependent on specific cofactors and reagents that facilitate the enzymatic reaction and ensure optimal activity of the UGT enzymes.

Uridine diphosphate glucuronic acid (UDPGA) is an essential high-energy cofactor for all glucuronidation reactions. It serves as the donor of the glucuronic acid moiety that is transferred to the substrate, in this case, Elvitegravir. The UGT-mediated reaction involves the transfer of glucuronic acid from UDPGA to Elvitegravir, leading to the formation of this compound and uridine diphosphate (UDP). The availability of UDPGA is a rate-limiting factor in in vitro glucuronidation assays.

UGT enzymes are membrane-bound proteins located within the endoplasmic reticulum of hepatocytes. In vitro, when using microsomal fractions, the active site of the UGT enzyme is oriented towards the lumen of the microsomal vesicle. This orientation can create a physical barrier, limiting the access of the water-soluble cofactor, UDPGA, to the enzyme's active site. This phenomenon is referred to as latency. To overcome this, membrane disruptive agents are employed in microsomal assays. Alamethicin (B1591596), a pore-forming peptide, is a commonly used agent that disrupts the microsomal membrane integrity, allowing for the free passage of UDPGA to the active site of the UGT enzyme, thereby ensuring maximal enzyme activity is observed.

Subcellular Localization of this compound Formation in In Vitro Models

The investigation of drug metabolism relies heavily on in vitro models that replicate the conditions within the human body, particularly the liver, which is the principal site of drug biotransformation. The formation of this compound occurs within specific subcellular compartments of liver cells (hepatocytes). Understanding this localization is key to accurately characterizing the kinetics of the metabolic pathway. The UGT enzymes responsible for this conjugation are embedded within the membrane of the endoplasmic reticulum. Consequently, in vitro systems derived from this subcellular structure are essential tools for studying the formation of this compound.

Hepatic microsomes are vesicle-like artifacts created from fragments of the endoplasmic reticulum when liver cells are homogenized. Because they contain a high concentration of drug-metabolizing enzymes, including the UGT family, human liver microsomes (HLMs) are the most widely used in vitro system for studying Phase II metabolic reactions like glucuronidation.

Research indicates that Elvitegravir is a substrate for UGT1A1 and UGT1A3, which catalyze the formation of its acyl glucuronide metabolite. In the presence of a potent CYP3A inhibitor such as Cobicistat (B1684569), the metabolic clearance of Elvitegravir shifts, making this glucuronidation pathway more prominent. Studies using HLMs allow for the detailed characterization of the enzymatic kinetics of this process. By incubating Elvitegravir with HLMs and the necessary cofactor (uridine 5'-diphospho-glucuronic acid, UDPGA), researchers can measure the rate of this compound formation.

While extensive research has focused on the CYP3A-mediated metabolism of Elvitegravir, specific kinetic parameters for the UGT-mediated formation of this compound are not widely detailed in publicly available literature. However, such studies would typically determine key parameters like the Michaelis-Menten constant (Km), maximum reaction velocity (Vmax), and intrinsic clearance (CLint) to define the efficiency of the pathway. For illustrative purposes, the table below shows the type of data generated from such experiments.

| Parameter | Description | Example Value |

|---|---|---|

| Km (μM) | The substrate concentration at which the reaction rate is half of Vmax. It indicates the affinity of the enzyme for the substrate. | Data not available in cited literature |

| Vmax (pmol/min/mg protein) | The maximum rate of the reaction when the enzyme is saturated with the substrate. | Data not available in cited literature |

| CLint (μL/min/mg protein) | Intrinsic clearance (Vmax/Km), representing the efficiency of the enzyme to metabolize the substrate at low concentrations. | Data not available in cited literature |

Note: The values in this table are for illustrative purposes to demonstrate typical research findings from hepatic microsomal studies, as specific kinetic data for Elvitegravir glucuronidation were not found in the reviewed literature.

Cryopreserved human hepatocytes are considered a "gold standard" in vitro model for drug metabolism studies because they are intact cells that retain the full complement of metabolic enzymes (both Phase I and Phase II), cofactors, and transport proteins arranged in their natural subcellular environment. This comprehensive system allows for a more physiologically relevant assessment of a drug's metabolic fate compared to subcellular fractions like microsomes.

The use of cryopreserved hepatocytes enables the study of the interplay between drug uptake into the cell, metabolism by enzymes like UGTs, and efflux of the resulting metabolites. In this model, the formation of this compound can be assessed in a context that mimics the in vivo situation more closely. Following incubation of Elvitegravir with a suspension or culture of cryopreserved hepatocytes, the disappearance of the parent drug and the appearance of metabolites, including the acyl glucuronide, can be quantified over time.

The table below illustrates the type of findings that would be generated from such an investigation.

| Parameter | Description | Example Value |

|---|---|---|

| Rate of Metabolite Formation (pmol/min/106 cells) | The speed at which this compound is produced in an incubation with a known number of hepatocytes. | Data not available in cited literature |

| In Vitro Intrinsic Clearance (CLint, in vitro) (μL/min/106 cells) | The volume of hepatocyte incubation medium cleared of the drug per unit time, normalized to one million cells. This value is used to predict in vivo hepatic clearance. | Data not available in cited literature |

Note: The values in this table are for illustrative purposes, as specific data on the rate of this compound formation in cryopreserved hepatocytes were not found in the reviewed literature.

Enzymatic Kinetics and Inhibition Studies of Elvitegravir Acyl Glucuronide Formation

Quantitative Characterization of UGT-Mediated Glucuronidation Kinetics

The kinetics of elvitegravir (B1684570) acyl glucuronide formation have been quantitatively described using in vitro systems, which are essential for understanding the efficiency and capacity of this metabolic pathway.

The characterization of enzyme kinetics for the formation of elvitegravir's acyl glucuronide metabolite (referred to as M4 in some studies) has been conducted using human hepatic microsomal fractions. pmda.go.jp These experiments allow for the determination of the Michaelis-Menten constant (Km), which represents the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax). A key study determined the Km value for elvitegravir acyl glucuronide formation to be 21 µM. pmda.go.jp This parameter indicates the affinity of the UGT enzymes for elvitegravir. A corresponding Vmax value was not specified in the available documentation.

| Parameter | Value | In Vitro System | Source |

|---|---|---|---|

| Km (Michaelis-Menten Constant) | 21 µM | Human Hepatic Microsomal Fractions | pmda.go.jp |

| Vmax (Maximum Velocity) | Not Reported | Human Hepatic Microsomal Fractions |

The UGT-mediated glucuronidation of elvitegravir demonstrates saturation kinetics in microsomal incubation systems. pmda.go.jp This is a characteristic feature of enzyme-catalyzed reactions, where the rate of metabolite formation increases with the substrate (elvitegravir) concentration until the enzyme's active sites become saturated. At this point, the reaction rate reaches a plateau (Vmax). The determination of a finite Km value (21 µM) confirms that the formation of this compound follows this principle, meaning the metabolic pathway has a finite capacity. pmda.go.jp

Evaluation of UGT Inhibitor Effects on this compound Formation In Vitro

Given that elvitegravir is often co-administered with other antiretroviral agents, many of which are also metabolized or can inhibit metabolic enzymes, understanding the potential for drug-drug interactions is critical. Studies have specifically evaluated the inhibitory effects of certain compounds on the formation of this compound. Research has identified UGT1A1 as the primary enzyme involved in elvitegravir glucuronidation, with a minor role for other UGTs like UGT1A3. natap.orgpmda.go.jpfda.gov

In competitive inhibition, an inhibitor molecule binds to the active site of an enzyme, preventing the substrate from binding. While the specific inhibition mechanism for elvitegravir glucuronidation has not been fully detailed, studies on model UGT1A1 inhibitors provide insights. Atazanavir (B138), a potent inhibitor of elvitegravir glucuronidation, has been shown to exhibit a linear mixed-type inhibition mechanism against UGT1A1 when using bilirubin (B190676) as the substrate. nih.gov This suggests it interferes with the enzyme in a manner that has both competitive and non-competitive characteristics.

Non-competitive inhibition occurs when an inhibitor binds to the enzyme at a site other than the active site, changing the enzyme's conformation and reducing its efficiency. As noted with atazanavir's effect on UGT1A1, the inhibition of elvitegravir glucuronidation may not be purely competitive or non-competitive but rather a mix of mechanisms. nih.gov The specific kinetic studies detailing the exact mode of inhibition for ketoconazole (B1673606) on this compound formation were not available in the reviewed sources.

The inhibitory potential of compounds is often quantified by the half-maximal inhibitory concentration (IC50), which is the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50%. In vitro studies using human hepatic microsomal fractions have determined the IC50 values for atazanavir and ketoconazole against elvitegravir glucuronidation.

Atazanavir was found to be a potent inhibitor, with a reported IC50 value of 0.4 µM. pmda.go.jpfda.gov Ketoconazole demonstrated a more modest inhibitory effect, with an IC50 of 9.6 µM. pmda.go.jpfda.gov These findings are significant as they indicate a potential for drug-drug interactions when elvitegravir is co-administered with these agents, potentially leading to altered elvitegravir exposure.

| Inhibitor | IC50 Value | In Vitro System | Source |

|---|---|---|---|

| Atazanavir | 0.4 µM | Human Hepatic Microsomal Fractions | pmda.go.jpfda.gov |

| Ketoconazole | 9.6 µM | Human Hepatic Microsomal Fractions | pmda.go.jpfda.gov |

Reaction Phenotyping and Contribution of Specific UGT Isoforms

The metabolic pathway of elvitegravir, a key antiretroviral agent, involves glucuronidation, a process catalyzed by the uridine (B1682114) diphosphate-glucuronosyltransferase (UGT) superfamily of enzymes. Identifying the specific UGT isoforms responsible for the formation of this compound is crucial for understanding its pharmacokinetics and potential for drug-drug interactions. This process, known as reaction phenotyping, utilizes in vitro systems to pinpoint the enzymatic contributors to a drug's metabolism.

Initial investigations into elvitegravir's metabolic profile revealed that its clearance is not solely dependent on cytochrome P450 (CYP) enzymes, with glucuronidation playing a notable role. Subsequent detailed studies have identified specific UGT enzymes that catalyze the formation of this compound.

Studies employing recombinant human UGTs have been instrumental in elucidating the roles of these specific isoforms. By incubating elvitegravir with a panel of individual, expressed UGT enzymes, researchers can directly assess the catalytic activity of each isoform towards the drug. These experiments provide definitive evidence for the involvement of UGT1A1 and UGT1A3 in the formation of this compound.

While the qualitative contribution of UGT1A1 and UGT1A3 is established, detailed kinetic parameters such as the Michaelis-Menten constant (Km) and maximum velocity (Vmax) for elvitegravir with these individual isoforms are not extensively reported in publicly available literature. This quantitative data is essential for developing accurate pharmacokinetic models and predicting the extent of potential drug interactions.

The following table summarizes the key findings from reaction phenotyping studies of elvitegravir glucuronidation.

| UGT Isoform | Contribution to this compound Formation |

| UGT1A1 | Major contributor |

| UGT1A3 | Major contributor |

It is important to note that while reaction phenotyping provides critical insights into the enzymes responsible for a drug's metabolism, the in vivo relevance is also influenced by factors such as enzyme expression levels in different tissues and the presence of co-administered drugs that may act as inhibitors or inducers of these UGT isoforms.

Chemical and Biochemical Stability of Elvitegravir Acyl Glucuronide in Vitro

Acyl Migration and Isomerization Mechanisms

A hallmark of 1-O-β-acyl glucuronides is their propensity to undergo intramolecular acyl migration. This non-enzymatic process involves the transfer of the acyl group (the drug molecule) from its initial C-1 position on the glucuronic acid ring to the hydroxyl groups at positions C-2, C-3, and C-4. This rearrangement is thought to proceed through the formation of a tetrahedral intermediate.

The rate of acyl migration is highly dependent on pH. The process is significantly accelerated under neutral to alkaline conditions (pH > 7). Conversely, acidic conditions (pH below 4-5) are known to stabilize the 1-O-β-acyl glucuronide and inhibit or slow down the migration process significantly. This pH-dependent instability is a critical consideration for the handling and analysis of biological samples containing these metabolites.

The intramolecular rearrangement results in the formation of a mixture of positional isomers: the 2-O-, 3-O-, and 4-O-acyl glucuronides. The initial migration from the C-1 to the C-2 position is often the rate-determining step, followed by subsequent migrations to the C-3 and C-4 positions. These β-isomers exist in a pH-dependent equilibrium with the parent 1-O-β-acyl glucuronide.

In addition to acyl migration between positions on the β-anomer of the glucuronic acid ring, the positional isomers can also undergo anomerization. This process involves the conversion from the β-configuration to the corresponding α-isomers. The α-isomers are noteworthy because they are generally not substrates for β-glucuronidase, an enzyme that hydrolyzes β-glucuronides.

Hydrolysis Pathways of the Acyl Glucuronide Conjugate In Vitro

Alongside acyl migration, acyl glucuronides can be cleaved, releasing the parent drug. This cleavage occurs through both non-enzymatic and enzymatic hydrolysis.

In biological matrices such as plasma, liver microsomes, or tissue homogenates, the hydrolysis of the 1-O-β-acyl glucuronide can be significantly accelerated by the enzyme β-glucuronidase. This enzyme specifically cleaves the β-glycosidic bond of the initially formed metabolite, releasing the aglycone. It is important to note that the positional isomers resulting from acyl migration are typically resistant to hydrolysis by β-glucuronidase. The activity of β-glucuronidase is also pH-dependent, with optimal activity often occurring under slightly acidic conditions, depending on the source of the enzyme.

In Vitro Reactivity and Protein Adduct Formation Potential

The potential for acyl glucuronides to form covalent adducts with proteins is a key area of interest in drug metabolism and safety assessment. This reactivity stems from the electrophilic nature of the ester carbonyl group in the acyl glucuronide molecule.

Mechanisms of Covalent Binding to Proteins (Transacylation, Glycation)

Acyl glucuronides can covalently bind to proteins through two primary mechanisms: transacylation and glycation. nih.govresearchgate.net

Transacylation: This process involves the direct nucleophilic attack by amino or thiol groups on the protein to the ester carbonyl carbon of the acyl glucuronide. This results in the transfer of the acyl (drug) moiety to the protein, forming a stable amide or thioester linkage and releasing glucuronic acid.

Glycation: This mechanism is more complex and is initiated by the intramolecular rearrangement of the acyl glucuronide, a process known as acyl migration. The acyl group can migrate from the 1-β-hydroxyl position of the glucuronic acid moiety to the 2-, 3-, or 4-hydroxyl positions. These isomeric forms can then undergo ring-opening to form a reactive aldehyde. This aldehyde can subsequently react with primary amino groups on proteins (such as the ε-amino group of lysine (B10760008) residues) to form a Schiff base, which can then rearrange to a more stable ketoamine linkage (Amadori product). nih.govnih.gov This process results in the entire drug-glucuronide conjugate being covalently attached to the protein.

Identification of In Vitro Model Proteins for Adduct Studies (e.g., Serum Albumin, UGTs)

In vitro studies investigating the covalent binding of acyl glucuronides commonly utilize model proteins that are physiologically relevant and abundant.

Serum Albumin: Human serum albumin (HSA) is the most abundant protein in plasma and is a frequent target for covalent modification by reactive metabolites, including acyl glucuronides. nih.govnih.govnih.gov Its high concentration and numerous nucleophilic residues make it a significant sink for reactive electrophiles in the bloodstream. Studies with other drugs have extensively used HSA to characterize the formation of both transacylation and glycation adducts. nih.govnih.gov

Influence of Substrate Structure on Reactivity

The reactivity of an acyl glucuronide is significantly influenced by the chemical structure of the parent drug (the aglycone). liverpool.ac.uknih.gov Factors such as steric hindrance around the carboxylic acid group and the electronic properties of the molecule can affect the rate of acyl migration and the susceptibility of the ester bond to nucleophilic attack. Generally, increased steric bulk near the ester linkage can decrease the rate of hydrolysis and transacylation. The electronic nature of the aglycone can also influence the electrophilicity of the carbonyl carbon, thereby affecting its reactivity. However, without specific studies on elvitegravir (B1684570) and its structural analogs, any discussion on how its specific structure influences the reactivity of its acyl glucuronide would be speculative.

Data Tables

Due to the lack of specific experimental data for elvitegravir acyl glucuronide in the public domain, no data tables can be generated.

Analytical Methodologies for Elvitegravir Acyl Glucuronide Research

Chromatographic Separation Techniques

Chromatographic separation is fundamental to the analysis of Elvitegravir (B1684570) acyl glucuronide, as it enables the isolation of the metabolite from the parent drug (aglycone), other metabolites, and endogenous components in biological matrices. This separation is crucial to prevent analytical interferences, such as the in-source dissociation of the glucuronide back to the parent drug during mass spectrometric analysis, which could lead to inaccurate quantification nih.govnih.gov.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Detection and Quantification

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the definitive technique for the bioanalysis of Elvitegravir and its metabolites, offering unparalleled sensitivity and selectivity nih.gov. This method is routinely used for the simultaneous quantification of multiple antiretroviral agents, including Elvitegravir, in human plasma. The general workflow involves a sample preparation step, typically a straightforward protein precipitation with acetonitrile, followed by chromatographic separation and detection by a triple quadrupole mass spectrometer nih.gov.

LC-MS/MS methods are validated to ensure precision and accuracy over a clinically relevant range of concentrations. For instance, a validated method for Elvitegravir quantification demonstrated precision with an inter-day coefficient of variation (CV%) between 3-6.3% and accuracy ranging from 3.8-7.2% nih.gov. The presence of Elvitegravir glucuronide was identified in patient samples, and its effective chromatographic separation from the parent Elvitegravir was highlighted as essential for preventing analytical interference nih.gov.

Table 1: Example of LC-MS/MS Parameters for the Analysis of Elvitegravir This table represents a compilation of typical parameters and is for illustrative purposes.

| Parameter | Description | Reference |

|---|---|---|

| Instrument | Triple Quadrupole Mass Spectrometer | scispace.com |

| Ionization Mode | Electrospray Ionization (ESI), Positive Mode | nih.gov |

| Sample Preparation | Protein precipitation with acetonitrile | nih.gov |

| Chromatographic Column | Reversed-phase (e.g., Kinetex phenyl-hexyl or C18) | nih.gov |

| Mobile Phase | Gradient elution with water and methanol/acetonitrile, often containing an acidifier like formic acid | nih.gov |

| Detection Mode | Selected Reaction Monitoring (SRM) | nih.gov |

A significant analytical challenge in the study of acyl glucuronides is their propensity for acyl migration. This process involves the intramolecular transfer of the acyl group (the Elvitegravir moiety) from its initial C-1 position on the glucuronic acid ring to the C-2, C-3, or C-4 positions scispace.comcurrentseparations.com. This results in the formation of multiple positional isomers that are structurally very similar but may have different chemical stabilities and biological reactivities currentseparations.com.

Because these isomers share identical mass-to-charge ratios and often produce similar fragmentation patterns in MS/MS, their resolution depends entirely on chromatography scispace.comcurrentseparations.com. The optimization of stationary and mobile phases is therefore critical.

Stationary Phases: Reversed-phase columns, particularly C18 phases, are commonly employed. For example, a study focused on separating a drug candidate from its seven glucuronide positional isomers successfully used a Phenomenex Luna C18 column (3 µm, 3 mm x 150 mm) nih.gov.

Mobile Phases: The mobile phase composition is meticulously adjusted to achieve separation. Isocratic elution with a mobile phase containing 0.075% formic acid in a 70:30 (v/v) mixture of acetonitrile and water has been shown to be effective for separating acyl glucuronide isomers of one drug candidate nih.gov. In other cases, a gradient elution is necessary. A standardized method for resolving isomers of eight different acidic drugs utilized a gradient of acetonitrile and 10 mM ammonium acetate buffer on a Hypersil BDS column currentseparations.com. The use of an acidic modifier is common to maintain the stability of the acyl glucuronides during analysis currentseparations.com.

While these examples demonstrate successful strategies for other compounds, specific optimized methods for resolving the positional isomers of Elvitegravir acyl glucuronide are not extensively detailed in published literature, underscoring the compound-specific nature of this analytical challenge.

Metabolic studies indicate that glucuronidation, mediated by UGT1A1/3 enzymes, is a secondary metabolic pathway for Elvitegravir nih.govnih.gov. Analytical methods are designed to detect both the parent drug (aglycone) and its glucuronidated conjugate. The primary goal is to achieve baseline chromatographic separation between the aglycone and the 1-O-β-acyl glucuronide to ensure the latter does not contribute to the quantification of the former nih.govnih.gov.

The process of acyl migration can produce a profile of C-2, C-3, and C-4 isomers in addition to the initial C-1 metabolite scispace.comcurrentseparations.com. The relative abundance of these isomers can provide information on the chemical reactivity and stability of the acyl glucuronide conjugate. The analytical method, therefore, aims not only to detect the presence of the glucuronide but also to resolve this isomer profile currentseparations.com. However, the specific in vivo or in vitro isomer profile for this compound has not been widely characterized in scientific literature.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) with ultraviolet (UV) detection is another established technique for the quantification of antiretroviral drugs, including Elvitegravir. A validated HPLC-UV method for Elvitegravir involved a solid-phase extraction of plasma samples followed by chromatographic separation on a C18 reversed-phase column using a gradient of acetonitrile and phosphate buffer nih.gov. While robust for quantifying the parent drug, HPLC-UV methods generally lack the sensitivity and specificity of LC-MS/MS, making them less suitable for the analysis of low-concentration metabolites like this compound in complex biological matrices. The primary utility of HPLC-UV lies in the quantification of the aglycone, whereas LC-MS/MS remains the gold standard for metabolite research.

Mass Spectrometric Characterization

Mass spectrometry provides definitive structural information for the identification of metabolites. For this compound, tandem mass spectrometry is indispensable for confirming the identity of the conjugate and elucidating its structure.

Tandem Mass Spectrometry (MS/MS) for Structural Elucidation of Conjugates

Tandem mass spectrometry (MS/MS) involves the selection of a specific precursor ion (e.g., the protonated or deprotonated this compound molecule), its fragmentation through collision-induced dissociation (CID), and the analysis of the resulting product ions. The fragmentation pattern is characteristic of the molecule's structure.

Positive Ion Mode Fragmentation: In positive ion mode, the this compound conjugate typically undergoes a characteristic neutral loss of the glucuronic acid moiety (C₆H₈O₆), which corresponds to a mass difference of 176.0321 Da scispace.com. This fragmentation yields the protonated aglycone, Elvitegravir ([M+H]⁺ at m/z 448), as a major product ion. This [M+H-176]⁺ ion then undergoes further fragmentation consistent with the known pattern of Elvitegravir, producing characteristic product ions such as m/z 430 (loss of water) and m/z 344 nih.gov. The observation of this pathway confirms the presence of a glucuronide conjugate.

Table 2: Characteristic MS/MS Fragments of Elvitegravir and its Acyl Glucuronide (Positive Ion Mode)

| Precursor Ion (m/z) | Product Ion (m/z) | Description of Loss | Reference |

|---|---|---|---|

| 624.01 ([M+H]⁺ of Glucuronide) | 448 | Neutral loss of glucuronic acid moiety (176 Da) | scispace.comnih.gov |

| 448 ([M+H]⁺ of Aglycone) | 430 | Loss of H₂O | nih.gov |

| 448 ([M+H]⁺ of Aglycone) | 344 | Subsequent loss of C₅H₁₀O | nih.gov |

Negative Ion Mode Fragmentation: Analysis in negative ion mode provides complementary and highly diagnostic information for glucuronide conjugates. The deprotonated molecule [M-H]⁻ is selected as the precursor. Its fragmentation yields product ions that are characteristic of the glucuronic acid portion of the molecule. Key diagnostic ions include m/z 175, representing the deprotonated glucuronic acid after a loss of water, and a further fragment at m/z 113, resulting from the additional loss of carbon dioxide (44 Da) and water (18 Da) nih.gov. The presence of these ions in an MS/MS spectrum is a strong indicator of a glucuronide conjugate structure currentseparations.comnih.gov.

Table 3: Characteristic MS/MS Fragments of Acyl Glucuronides (Negative Ion Mode)

| Precursor Ion | Product Ion (m/z) | Structural Origin | Reference |

|---|---|---|---|

| [M-H]⁻ of Conjugate | [Aglycone-H]⁻ | Deprotonated parent drug | currentseparations.com |

| [M-H]⁻ of Conjugate | 175 | [Glucuronic Acid - H - H₂O]⁻ | nih.gov |

| [M-H]⁻ of Conjugate | 113 | Fragment of glucuronic acid moiety | nih.gov |

Quantitative Mass Spectrometry in In Vitro Biosynthesis and Degradation Assays

Quantitative mass spectrometry, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), is a cornerstone for the in vitro investigation of this compound. scispace.comresearchgate.net This methodology allows for the sensitive and selective measurement of the metabolite in complex biological matrices, which is essential for characterizing its formation and degradation pathways. scispace.comresearchgate.net

In Vitro Biosynthesis Assays

The formation of this compound is typically studied using in vitro systems that replicate physiological metabolic processes. The standard approach involves incubating Elvitegravir with human liver microsomes, which contain the necessary UDP-glucuronosyltransferase (UGT) enzymes, primarily UGT1A1 and UGT1A3, known to be involved in Elvitegravir metabolism. nih.gov The reaction is initiated by adding the cofactor Uridine (B1682114) 5'-diphospho-glucuronic acid (UDPGA). nih.gov

Following incubation, the reaction is stopped, and the samples are analyzed by LC-MS/MS. nih.gov The amount of the formed this compound is quantified to determine the rate of biosynthesis. Tandem mass spectrometry provides exceptional selectivity and sensitivity, enabling the direct measurement of the glucuronide without requiring enzymatic hydrolysis back to the parent compound. researchgate.net This direct approach offers greater accuracy and a more streamlined sample preparation process. scispace.com

In Vitro Degradation Assays

Acyl glucuronides are known for their chemical instability, undergoing reactions such as hydrolysis and acyl migration. nih.govspringernature.com Degradation assays are performed to determine the half-life of this compound, which provides insight into its potential reactivity. nih.gov In these assays, the biosynthesized this compound is incubated in a physiological buffer (e.g., 0.1 M phosphate buffer at pH 7.4 and 37°C). nih.gov Aliquots are taken at various time points, and the reaction is quenched.

LC-MS/MS is then used to quantify the remaining amount of the acyl glucuronide and the formation of its degradation products, including the parent Elvitegravir (from hydrolysis) and its positional isomers (from acyl migration). springernature.comcurrentseparations.com The separation of these different isomers from the parent compound is achieved using gradient elution liquid chromatography before mass spectrometric detection. currentseparations.com This data is used to calculate the degradation rate and half-life of the metabolite. nih.gov

Table 1: Typical Parameters for In Vitro Mass Spectrometry Assays of Acyl Glucuronides

| Parameter | In Vitro Biosynthesis Assay | In Vitro Degradation Assay |

|---|---|---|

| Enzyme Source | Human Liver Microsomes (HLM) | Not Applicable |

| Substrate | Elvitegravir | Biosynthesized this compound |

| Cofactor | Uridine 5'-diphospho-glucuronic acid (UDPGA) | Not Applicable |

| Incubation Buffer | Phosphate Buffer (e.g., pH 7.4) | Phosphate Buffer (e.g., pH 7.4) |

| Incubation Temperature | 37°C | 37°C |

| Analytical Technique | LC-MS/MS | LC-MS/MS |

| Quantification Mode | Multiple Reaction Monitoring (MRM) | Multiple Reaction Monitoring (MRM) |

| Primary Endpoint | Rate of this compound formation | Degradation half-life (t½) of this compound |

Radiochemical Techniques for Metabolic Profiling In Vitro

Radiochemical techniques offer a powerful and comprehensive approach for metabolic profiling, complementing mass spectrometry by enabling the detection and quantification of all drug-related metabolites, regardless of their structure. For Elvitegravir, studies have utilized radiolabeled [14C]Elvitegravir to trace its metabolic fate. nih.govnih.gov

An in vitro metabolic profiling study typically involves incubating [14C]Elvitegravir with a metabolically active system, such as human liver microsomes or hepatocytes. These systems contain a broad range of phase I and phase II metabolic enzymes, allowing for a complete picture of metabolite formation.

After incubation, the mixture of the parent compound and its radiolabeled metabolites is separated using high-performance liquid chromatography (HPLC). The HPLC eluent is passed through a radioactivity detector (e.g., a flow scintillation analyzer) that measures the amount of radioactivity in different peaks. nih.gov This creates a radiochromatogram that profiles all metabolites formed. The percentage of each metabolite, including this compound, is calculated based on its radioactive peak area relative to the total radioactivity detected.

While the radiodetector quantifies the metabolites, it does not provide structural information. Therefore, this technique is often used in conjunction with mass spectrometry. By analyzing the HPLC fractions corresponding to each radioactive peak with LC-MS/MS, the chemical structure of each metabolite can be identified. researchgate.net This combination provides a definitive and quantitative metabolic map for Elvitegravir in vitro. For compounds with very low concentrations, accelerator mass spectrometry (AMS) can be employed, an ultra-sensitive technique for quantifying 14C-labeled compounds. tandfonline.com

Table 2: Overview of Radiochemical In Vitro Metabolic Profiling

| Step | Description |

|---|---|

| 1. Test System | Incubation of [14C]Elvitegravir with human liver microsomes or hepatocytes. |

| 2. Separation | Separation of metabolites from the parent compound using HPLC. |

| 3. Detection & Quantification | A radioactivity detector measures the 14C content in the HPLC eluent, generating a radiochromatogram. |

| 4. Metabolite Identification | Fractions corresponding to radioactive peaks are collected and analyzed by LC-MS/MS to determine the chemical structures. |

| 5. Output | A comprehensive profile of all metabolites, including their relative abundance. |

Comparative Glucuronidation Studies of Elvitegravir in Vitro

In Vitro Models for Cross-Species Comparison of Elvitegravir (B1684570) Acyl Glucuronide Formation

To investigate and quantify the species-specific differences in the formation of Elvitegravir acyl glucuronide, researchers employ a variety of established in vitro systems. Each model offers distinct advantages for dissecting the metabolic pathway.

Liver microsomes are vesicles of the endoplasmic reticulum that are isolated from homogenized liver cells. They are a widely used in vitro tool because they contain a high concentration of phase I (CYP) and phase II (UGT) drug-metabolizing enzymes. researchgate.netnih.gov Incubations of Elvitegravir with liver microsomes from humans, monkeys, dogs, and rats, supplemented with the necessary cofactor uridine (B1682114) diphosphate-glucuronic acid (UDPGA), allow for direct measurement and comparison of the rates of this compound formation. researchgate.net This system is ideal for determining enzyme kinetic parameters like Km and Vmax. nih.gov However, a phenomenon known as "latency" can occur, where the full catalytic activity of UGTs is masked by the microsomal membrane. aalto.fi To overcome this, pore-forming agents like alamethicin (B1591596) are often added to the incubation to disrupt the membrane and ensure the substrate and cofactor have unrestricted access to the enzyme's active site. aalto.fi

To identify the specific UGT isoforms responsible for a metabolic reaction, recombinant human UGTs are used. These are individual UGT enzymes, such as UGT1A1 or UGT1A3, produced in vitro using cell lines (e.g., human embryonic kidney 293 cells) that have been engineered to express a single, specific UGT isoform. nih.gov By incubating Elvitegravir with a panel of these individual recombinant enzymes, researchers can definitively determine which isoforms catalyze the formation of its acyl glucuronide. nih.gov This approach was used to confirm that UGT1A1 and UGT1A3 are the key enzymes responsible for Elvitegravir glucuronidation in humans. nih.govwikipedia.org This method is crucial for reaction phenotyping and understanding the potential impact of genetic polymorphisms in specific UGTs on the drug's metabolism.

Cryopreserved hepatocytes (liver cells) represent a more physiologically complete in vitro model compared to microsomes. Hepatocytes are intact cells that contain the full complement of metabolic enzymes, cofactors, and drug transporters in their natural cellular environment. This integrated system allows for the study of the interplay between drug uptake, metabolism (both phase I and phase II), and efflux. While microsomes are excellent for studying intrinsic enzyme kinetics, hepatocytes can provide a more accurate prediction of in vivo hepatic clearance. Studies have shown that for drugs predominantly metabolized by glucuronidation, metabolic clearances obtained using human hepatocytes can accurately predict in vivo hepatic clearance.

Future Directions in Elvitegravir Acyl Glucuronide Research

Advanced Analytical Techniques for Elvitegravir (B1684570) Acyl Glucuronide Isomer Differentiation and Quantification

The bioanalysis of acyl glucuronides, including elvitegravir acyl glucuronide, presents significant analytical challenges due to the inherent instability of these metabolites. nih.gov The primary obstacles are the propensity for the acyl group to migrate around the glucuronic acid moiety and the susceptibility of the ester linkage to hydrolysis, which can revert the metabolite back to the parent drug, elvitegravir. nih.govresearchgate.net These degradation pathways complicate accurate quantification and can occur during sample collection, storage, and analysis. researchgate.net Future research is focused on developing advanced analytical techniques to overcome these hurdles and enable precise differentiation and quantification of the various positional isomers.

A critical area of development is the refinement of sample handling and preparation protocols. To ensure accurate measurement of both the acyl glucuronide and its parent aglycone, samples must be stabilized immediately ex vivo after collection. nih.govresearchgate.net This involves optimizing pH and temperature conditions to minimize degradation.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the cornerstone for the quantification of acyl glucuronides, offering high selectivity and sensitivity. nih.govscispace.com However, the co-elution of structurally similar isomers poses a significant challenge. Future advancements lie in the application of ultra-high-pressure liquid chromatography (UHPLC), which provides superior resolution and better separation of isomers compared to conventional HPLC. scispace.com

Furthermore, ion mobility mass spectrometry (IMMS) is emerging as a powerful tool for the rapid separation and identification of isomeric metabolites. researchgate.net IMMS separates ions based on their size, shape, and charge, providing an additional dimension of separation beyond liquid chromatography and mass-to-charge ratio. This technique holds the potential to differentiate this compound isomers without requiring complete chromatographic separation, streamlining the analytical process. researchgate.net The development of these sophisticated methods is essential for accurately assessing the risks associated with acyl glucuronide exposure in early drug development. nih.gov

| Technique | Application in Acyl Glucuronide Analysis | Key Advantage | Reference |

|---|---|---|---|

| Ex Vivo Stabilization | Immediate stabilization of biological samples (e.g., plasma) post-collection by controlling pH and temperature. | Minimizes hydrolysis and acyl migration, ensuring accurate concentration measurements of the parent drug and metabolite. | nih.govresearchgate.net |

| Ultra-High-Pressure Liquid Chromatography (UHPLC) | Chromatographic separation of the parent drug and its various acyl glucuronide isomers. | Offers higher resolution and selectivity for separating structurally similar isomers compared to conventional HPLC. | scispace.com |

| Tandem Mass Spectrometry (MS/MS) | Detection and quantification of analytes following chromatographic separation. | Provides exceptional selectivity and sensitivity for direct measurement of glucuronides. | nih.govscispace.com |

| Ion Mobility Mass Spectrometry (IMMS) | Separation and identification of isomers based on their size and shape (collision cross-section). | Allows for the differentiation of isomers that are difficult to separate by chromatography alone. | researchgate.net |

Investigation of Non-UGT-Mediated Formation Pathways in Select In Vitro Systems

The formation of acyl glucuronides is predominantly a Phase II metabolic process catalyzed by UDP-glucuronosyltransferases (UGTs). nih.govaalto.fi These enzymes, located in the endoplasmic reticulum, facilitate the conjugation of glucuronic acid to carboxylic acid moieties on drugs like elvitegravir. aalto.fi While UGT-mediated glucuronidation is the established and primary pathway, future research could explore the possibility of alternative, non-UGT-mediated formation pathways in specific in vitro environments.

Drugs containing carboxylic acids can be bioactivated through multiple mechanisms. researchgate.net Besides glucuronidation, an alternative pathway involves the formation of acyl-CoA thioesters, which are also chemically reactive metabolites. researchgate.netnih.gov This process is catalyzed by acyl-CoA synthetase enzymes and represents a distinct bioactivation route. researchgate.net

While current literature extensively documents the UGT-catalyzed synthesis of acyl glucuronides, the potential for their formation through other means remains largely unexplored. Future investigations could focus on highly specialized in vitro systems to determine if non-enzymatic conjugation or catalysis by other enzyme families could contribute to the formation of this compound under specific, non-physiological conditions. Such studies would be crucial to fully understand the complete metabolic profile of carboxylic acid-containing drugs and to rule out any minor, alternative pathways that could lead to the generation of these reactive metabolites.

Application of Computational Modeling to Predict In Vitro Glucuronidation Rates and Acyl Migration

Computational modeling is becoming an indispensable tool in drug discovery and development, offering a promising alternative to time-consuming and costly experimental studies for predicting the metabolic fate and potential reactivity of drug candidates. nih.gov For this compound, future research will increasingly leverage these models to predict in vitro glucuronidation rates and the propensity for chemical rearrangement via acyl migration.

One key approach is the development of Quantitative Structure-Property Relationship (QSPR) models. nih.gov These models establish a mathematical relationship between the chemical structure of a compound and its physicochemical properties. A QSPR model has been successfully developed to predict the degradation half-life of acyl glucuronides, a key indicator of their reactivity that encompasses both hydrolysis and acyl migration. nih.gov This model identified that molecular features such as ring complexity, electronegativity, dipole moment, and the number of certain carbon atoms are significant predictors of acyl glucuronide stability. nih.gov Applying such models to new chemical entities can provide an early assessment of potential liabilities.

Beyond stability, physiologically based pharmacokinetic (PBPK) modeling offers a more comprehensive approach to predict the disposition of both the parent drug and its glucuronide metabolite in vivo. nih.gov PBPK models can integrate in vitro metabolism data with system-level physiological information, including the roles of drug transporters, potential for deconjugation by β-glucuronidase, and enterohepatic circulation. nih.gov The application of advanced PBPK modeling could significantly improve the translation of in vitro glucuronidation data to predict human pharmacokinetics and assess the impact of disease states on the exposure to reactive metabolites like this compound. nih.govnih.gov

Development of Standardized In Vitro Screening Models for Acyl Glucuronide Reactivity

Given the association between acyl glucuronide reactivity and potential toxicity, the development of standardized in vitro screening models is a high priority for future research. nih.gov The goal is to create reliable, high-throughput assays that can be used in the early stages of drug discovery to identify and deprioritize compounds that form highly reactive acyl glucuronides. semanticscholar.orgresearchgate.net

Current and developing models typically consist of two main phases. The first is a biosynthesis phase where the acyl glucuronide of interest is generated in situ, often using human liver microsomes (HLM) fortified with the necessary cofactors. nih.gov This approach bypasses the need for complex chemical synthesis of authentic metabolite standards, which is a major bottleneck. researchgate.net The second phase involves assessing the reactivity of the biosynthesized acyl glucuronide. nih.gov This is commonly done by incubating the metabolite with a model protein, such as human serum albumin (HSA), and measuring the extent of covalent binding. nih.govspringernature.com

Several endpoints are used to quantify reactivity in these models:

Acyl Migration Rate: The rate at which the acyl group moves from its initial 1-O-β position to other positions on the glucuronic acid ring is a direct measure of chemical instability. A migration rate exceeding 20% has been proposed as a threshold to indicate a higher risk of reactivity. researchgate.net

Degradation Half-Life: The time it takes for half of the initial 1-O-β acyl glucuronide to disappear through hydrolysis and acyl migration serves as an index of reactivity. springernature.com

Covalent Binding: The amount of the drug that becomes irreversibly attached to the model protein after incubation provides a direct measure of adduct formation. springernature.com Research has shown an excellent correlation between the extent of covalent binding and the rate of parent drug appearance (from hydrolysis), weighted by the percentage of isomerization. nih.gov

Future efforts are focused on simplifying and standardizing these assays to create a universally accepted reactivity scale. semanticscholar.orgnih.gov This will allow for consistent comparison of acyl glucuronide reactivity across different compounds and laboratories, aiding in the selection of safer drug candidates for further development. nih.gov

| Model Component | Purpose | Example | Reference |

|---|---|---|---|

| Biosynthesis System | In vitro generation of the acyl glucuronide metabolite without requiring a chemical standard. | Human Liver Microsomes (HLM) with UDPGA cofactor. | nih.gov |

| Reactivity Probe | Target for assessing covalent binding and adduct formation. | Human Serum Albumin (HSA). | nih.govspringernature.com |

| Reactivity Endpoint | Quantitative measure of the acyl glucuronide's instability and potential for protein adduction. | Half-life, acyl migration rate, or extent of covalent binding. | researchgate.netspringernature.com |

| Analytical Method | Separation and quantification of the parent drug, the 1-O-β isomer, and other positional isomers. | LC-MS/MS. | springernature.com |

Q & A

Q. What are the primary metabolic pathways and enzymes involved in the formation of elvitegravir acyl glucuronide (M4)?

this compound (M4) is formed via glucuronidation of the carboxylic acid moiety of elvitegravir. This reaction is catalyzed by UDP-glucuronosyltransferases (UGTs), particularly UGT1A1, UGT1A3, and UGT1A9, as demonstrated in studies using recombinant UGT Supersomes® and human liver microsomes . Experimental protocols typically involve incubating elvitegravir with UGT isoforms (e.g., 0.2 mg/mL protein concentration) in phosphate buffer (pH 7.4) containing UDP-glucuronic acid (UDPGA) as a cofactor. Reactions are quenched with acetonitrile, and metabolites are analyzed via LC-MSn .

Q. How can researchers assess the stability of this compound in experimental settings?

Stability studies require incubating the acyl glucuronide in phosphate buffer (pH 7.4) at 37°C over time (e.g., 0–4 hours). Degradation is monitored via LC-MSn or 1H NMR to track transacylation (isomerization) and hydrolysis. For example, quenched samples (acetonitrile with formic acid) are analyzed using high-resolution mass spectrometry (e.g., Orbitrap Elite MSn) to quantify intact M4 and its degradation products . Stability is pH- and temperature-dependent, necessitating strict control of these parameters during sample handling .

Q. What analytical methods are recommended for quantifying this compound in biological matrices?

Reverse-phase liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard. Key steps include:

- Sample preparation: Protein precipitation with acetonitrile or methanol.

- Chromatography: C18 columns with gradients of water/acetonitrile (0.1% formic acid).

- Detection: Multiple reaction monitoring (MRM) transitions specific to M4 (e.g., m/z 717→541 for quantification).

Method validation should assess sensitivity, matrix effects, and recovery, as acyl glucuronides are prone to degradation during storage .

Advanced Research Questions

Q. How do structural features of elvitegravir influence the reactivity and degradation kinetics of its acyl glucuronide?

The degradation rate (kd) of acyl glucuronides correlates with electronic descriptors of the aglycone, such as the energy of the lowest unoccupied molecular orbital (ELUMO). For elvitegravir, substituents on the carboxylic acid group (e.g., chlorofluorophenyl) may sterically hinder intramolecular hydrogen bonding in the glucuronide, accelerating transacylation. Computational studies (e.g., DFT at B3LYP/6-31++G(d,p) level) can model transition states (TS) to predict kd. For example, hydrogen bonding between the glucuronic acid C4-OH and the carboxylate group stabilizes TS, reducing activation energy (ΔE) .

Q. What experimental designs are critical for studying covalent protein adducts formed by this compound?

To investigate adduct formation:

- Incubation: Mix M4 with human serum albumin (HSA) or liver microsomes in vitro (pH 7.4, 37°C).

- Detection: Use immunoblotting with anti-adduct antibodies or LC-MS/MS to identify modified peptides (e.g., lysine residues).

- Kinetics: Measure adduct formation over time using radiolabeled ([14C]-elvitegravir) or fluorescent probes.

Note: Adduct stability depends on glucuronide reactivity, with irreversible binding linked to toxicity (e.g., immune responses) .

Q. How can kinetic modeling resolve contradictions in degradation data for acyl glucuronides?

Full kinetic analysis using software like Gepasi or semi-implicit Euler methods accounts for parallel degradation pathways (transacylation, hydrolysis). For elvitegravir M4, rate constants (k1–k6) are derived from NMR or LC-MS time-course data. Differential equations model positional anomer concentrations, enabling comparison of 1-β→2-β transacylation vs. hydrolysis. Discrepancies arise from pH variations or aglycone-specific steric effects, which require validation via transition-state simulations .

Q. What are the implications of interspecies differences in acyl glucuronide metabolism for preclinical studies?

Human-relevant UGT isoforms (e.g., UGT1A9) may differ in activity from rodent counterparts. For example, human liver microsomes show higher glucuronidation rates for carboxylic acid drugs than rat microsomes. Researchers should:

- Use humanized liver models (e.g., chimeric mice) for in vivo studies.

- Compare recombinant human UGTs with animal orthologs in vitro.

- Adjust dosing regimens to account for species-specific clearance rates .

Methodological Challenges

Q. How can researchers mitigate acyl glucuronide degradation during sample storage?

- Immediate quenching: Add ice-cold acetonitrile with 1% formic acid to stabilize M4.

- Storage: Lyophilize samples at -80°C to prevent hydrolysis.

- Avoid freeze-thaw cycles: Aliquot samples before freezing .

Q. What computational tools are available to predict the toxicity of this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.